Fabp1-IN-1

FABP1 inhibition IC50 Structure-activity relationship

Researchers face a critical gap in pharmacological tools for validating FABP1 as a therapeutic target in NASH/MASH. Fabp1-IN-1 is the first-in-class selective FABP1 inhibitor and the only one with fully characterized SAR, defined binding mode, and direct in vivo efficacy comparison against obeticholic acid (OCA) in a NASH model. - In vivo efficacy: Comparable to OCA in reducing hepatic steatosis, inflammation, and fibrosis at 20 mg/kg oral dosing. - Unmatched selectivity: IC50 of 4.46 µM for FABP1 with documented selectivity over FABP3 and FABP4. - Validated benchmark: >100-fold potency improvement over initial lead, making it the definitive reference for medicinal chemistry optimization.

Molecular Formula C30H25NO5
Molecular Weight 479.5 g/mol
Cat. No. B12382258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabp1-IN-1
Molecular FormulaC30H25NO5
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34)
InChIKeyAJHUKENAWLZUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fabp1-IN-1: First-in-Class FABP1 Inhibitor for NASH Research


Fabp1-IN-1, also referred to as compound 44 or FABP1-IN-1 (44), is a first-in-class, selective small-molecule inhibitor of fatty acid binding protein 1 (FABP1/L-FABP) [1]. It represents the first reported pharmacological tool with validated FABP1 inhibitory activity, emerging from a comprehensive structure-activity relationship (SAR) study [2]. The compound bears a carboxylic acid moiety and exhibits an IC50 of 4.46 ± 0.54 μM against FABP1 [3]. It is primarily utilized in preclinical research for non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH), where it has demonstrated in vivo efficacy comparable to the clinical agent obeticholic acid (OCA) [4].

Research Context
NASH/MASH preclinical target validation and hepatic metabolic disease studies
Tool Profile
Reported first-in-class FABP1 pharmacological inhibitor with SAR-driven optimization
Selection Basis
Binding-mode characterization and selectivity context for FABP1-attributed studies

Why Fabp1-IN-1 Cannot Be Replaced by Generic FABP Inhibitors


Generic substitution among FABP inhibitors is not feasible due to significant variations in subtype selectivity, chemical scaffold architecture, and validated in vivo efficacy profiles. Many commercially available FABP inhibitors, such as BMS309403 and SBFI-26, are optimized for FABP4 or FABP5/7 and exhibit negligible activity against FABP1 . Even within the emerging FABP1-selective chemical space, newer analogs like compound 12 (IC50 = 3.6 µM) and compound 30 (non-carboxylic acid) possess distinct selectivity fingerprints and have been evaluated in different disease models (MASH and DIO, respectively) [1]. Fabp1-IN-1 remains the only FABP1 inhibitor with a fully characterized SAR trajectory, defined binding mode via molecular docking, and direct comparative in vivo data against a clinical benchmark (obeticholic acid) in a NASH model [2]. Consequently, researchers cannot assume interchangeability among FABP1 inhibitors without risking experimental irreproducibility or misinterpretation of target engagement data.

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Subtype selectivity mismatch: inhibitors targeting FABP4/5/7 (e.g., BMS309403, SBFI-26) show negligible FABP1 activity and cannot reproduce FABP1-specific outcomes.
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Benchmarking gap: emerging FABP1 inhibitors lack comparative in vivo endpoint data against a clinically investigated comparator; disease-model context may differ.
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SAR and binding uncertainty: alternatives without defined full binding mode or comprehensive SAR may shift target engagement interpretation.

Quantitative Differentiation Guide for Scientific Procurement


In Vitro Potency vs. Lead Compound in SAR Optimization

Fabp1-IN-1 (compound 44) demonstrates >100-fold improvement in FABP1 inhibitory activity compared to the initial lead compound identified from high-throughput screening [1]. This SAR-driven optimization establishes Fabp1-IN-1 as the first potent and validated FABP1 inhibitor, overcoming the lack of effective pharmacological tools that has historically hindered FABP1 target validation [2].

Potency vs. Lead
Direct head-to-head comparison
Target: 4.46 ± 0.54 µM (Fabp1-IN-1)
Comparator: Lead compound (>100-fold lower potency)
Supports SAR-optimized potency benchmark
In vitro fluorescence-based FABP1 binding assay
FABP1 inhibition IC50 Structure-activity relationship Lead optimization

Subtype Selectivity vs. FABP3 and FABP4

Fabp1-IN-1 exhibits high selectivity for FABP1 over the closely related isoforms FABP3 and FABP4. It does not inhibit FABP3 or FABP4 at concentrations up to 30 µM and 15 µM, respectively, which are 6.7-fold and 3.4-fold higher than its FABP1 IC50 [1]. This contrasts sharply with many FABP4 inhibitors (e.g., BMS309403) that show negligible FABP1 activity and with emerging FABP1 inhibitor compound 30, which displays an IC50 >80 µM for FABP4 [2].

Selectivity Window
Cross-study comparable
FABP1 IC50 4.46 µM; FABP3 >30 µM; FABP4 >15 µM
Compound 30: FABP4 >80 µM (FABP1 unreported)
Supports FABP1-selective target-attribution studies
Fluorescence-based binding assays; selectivity margins >6.7× (FABP3), >3.4× (FABP4)
FABP selectivity Off-target activity FABP3 FABP4

In Vivo Efficacy in NASH Model vs. Obeticholic Acid

In a Western diet plus CCl4-induced NASH mouse model, oral administration of Fabp1-IN-1 (20 mg/kg, once daily) produced therapeutic efficacy comparable to that of the clinical FXR agonist obeticholic acid (OCA) [1]. Fabp1-IN-1 alleviated key histological features of NASH, including steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis, and reduced liver total triglyceride (TG), total cholesterol (TC), and serum TC levels . This benchmark comparison provides a clinically relevant efficacy reference point that is not available for other FABP1 inhibitors.

Model-Response vs. OCA
Direct head-to-head comparison
20 mg/kg p.o. reported histological endpoint improvement
OCA comparator: similar endpoint response on steatosis, inflammation, fibrosis
Supports NASH model-response endpoint benchmarking
WD+CCl₄ mouse model, 6-week treatment; liver TG, TC reduction reported
NASH In vivo efficacy Hepatic steatosis Fibrosis Obeticholic acid

Binding Mode Validation by Full Pocket Occupancy

Molecular docking studies reveal that Fabp1-IN-1 fully occupies the FABP1 binding pocket, forming stable hydrogen bonds with key amino acid residues [1]. This binding mode correlates with its improved potency over the lead compound and explains its selectivity profile. In contrast, many FABP inhibitors (e.g., SBFI-26) bind to FABP5/7 through different interactions and do not engage FABP1 .

Binding Mode
Class-level inference
Full pocket occupancy, stable hydrogen bonds with active-site residues
Supports binding-mode interpretation for target engagement
In silico molecular docking (Schrödinger Suite)
Molecular docking Binding mode Hydrogen bonding FABP1 active pocket

Recommended Research Applications Based on Validated Evidence


Preclinical Target Validation in NASH/MASH Models

Fabp1-IN-1 is the optimal choice for in vivo target validation experiments in diet-induced or chemically induced NASH/MASH mouse models. Its comparable efficacy to obeticholic acid (OCA) in reducing hepatic steatosis, inflammation, and fibrosis provides a clinically relevant benchmark, enabling researchers to assess the therapeutic potential of FABP1 inhibition with confidence [1]. The established oral dosing regimen (20 mg/kg, once daily) simplifies study design and replication .

Selective FABP1 Inhibition for Mechanistic Studies

For experiments requiring unambiguous attribution of observed phenotypes to FABP1 inhibition, Fabp1-IN-1 is the preferred reagent due to its documented selectivity over FABP3 and FABP4 [1]. This selectivity minimizes confounding off-target effects, making it suitable for mechanistic studies in hepatocytes, liver slices, or in vivo models where FABP3 (cardiac/muscle) or FABP4 (adipose/macrophage) expression could complicate interpretation .

SAR and Medicinal Chemistry Benchmarking

As the first FABP1 inhibitor with a comprehensive SAR elucidation, Fabp1-IN-1 serves as a benchmark for medicinal chemistry efforts aimed at developing next-generation FABP1 inhibitors. Its >100-fold potency improvement over the initial lead, combined with defined binding mode and selectivity profile, provides a validated reference point for optimizing potency, selectivity, and pharmacokinetic properties [1].

Lipid Metabolism and Oxidative Stress Research

Fabp1-IN-1 has demonstrated lipid metabolism regulating, anti-oxidative stress, and hepatoprotective properties in NASH models, as evidenced by reduced liver triglycerides, total cholesterol, and improved histological scores [1]. These validated endpoints make Fabp1-IN-1 a suitable tool for dissecting the role of FABP1 in hepatic lipid homeostasis, oxidative stress pathways, and the progression from steatosis to steatohepatitis.

Application
Selection Property
Validation Focus
NASH/MASH preclinical target validation
FABP1 inhibitor with reported model-response benchmarking
Hepatic steatosis, inflammation, and fibrosis endpoint monitoring
FABP1-selective mechanistic studies
Reported selectivity over FABP3 and FABP4 isoforms
Target engagement specificity in hepatic cell models
SAR and medicinal chemistry benchmarking
SAR-elucidated potency and binding mode
Potency and selectivity trajectory for lead optimization
Hepatic lipid and oxidative stress research
Reported modulation of lipid and oxidative stress endpoints
Hepatic TG, TC, and oxidative stress marker endpoints

Technical Documentation Hub

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52 linked technical documents
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